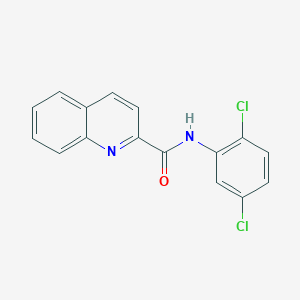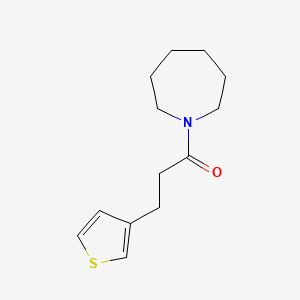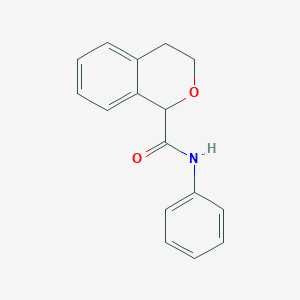
1-(4-Methylpiperazin-1-yl)-3-thiophen-3-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperazin-1-yl)-3-thiophen-3-ylpropan-1-one, commonly known as MTPT, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MTPT belongs to the class of piperazine derivatives and has been studied for its therapeutic effects in various diseases, including cancer and neurological disorders. In
Mechanism of Action
The exact mechanism of action of MTPT is not fully understood, but several studies have suggested that it may act through multiple pathways. In cancer cells, MTPT has been shown to induce apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. In neurological research, MTPT has been found to inhibit oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
MTPT has been found to have several biochemical and physiological effects in various studies. In cancer cells, MTPT has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurological research, MTPT has been found to inhibit oxidative stress and inflammation, improve cognitive function, and protect against neurodegeneration. MTPT has also been studied for its potential antifungal and antibacterial effects.
Advantages and Limitations for Lab Experiments
MTPT has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, there are also some limitations to its use in lab experiments, including its limited solubility in water and its potential to form complexes with other molecules, which can affect its biological activity.
Future Directions
There are several future directions for research on MTPT, including its potential use in cancer treatment, neurological disorders, and infectious diseases. Further studies are needed to fully understand the mechanism of action of MTPT and to optimize its therapeutic properties. Additionally, the development of new synthesis methods and the exploration of new derivatives of MTPT may lead to the discovery of more potent and selective compounds.
Synthesis Methods
MTPT can be synthesized through a multi-step process that involves the reaction of 4-methylpiperazine with thiophene-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the reduced intermediate with acetic anhydride. This synthesis method has been reported in several research studies and has been found to yield high purity MTPT.
Scientific Research Applications
MTPT has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, MTPT has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. In neurological research, MTPT has been investigated for its potential neuroprotective effects and has been found to inhibit oxidative stress and inflammation in the brain. MTPT has also been studied for its potential antifungal and antibacterial properties.
properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-13-5-7-14(8-6-13)12(15)3-2-11-4-9-16-10-11/h4,9-10H,2-3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEJZYTZQIBXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-thiophen-3-ylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)

![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)

![N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7500982.png)
![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)
![N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7501001.png)
![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7501016.png)

![1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7501019.png)
![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501021.png)
![N-[(3-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501026.png)